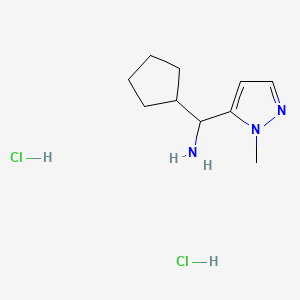
1-(2-Bromo-5-methoxy-4-methylphenyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-5-methoxy-4-methylphenyl)methanamine hydrochloride is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a benzene ring, along with a methanamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-methoxy-4-methylphenyl)methanamine hydrochloride typically involves the following steps:
Bromination: The starting material, 4-methylphenol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.
Methoxylation: The brominated intermediate is then subjected to methoxylation using sodium methoxide in methanol to introduce the methoxy group at the 5-position.
Amination: The resulting compound is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group, forming the final product.
Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromo-5-methoxy-4-methylphenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The methanamine group can be reduced to form primary amines.
Common Reagents and Conditions:
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Oxidation: Potassium permanganate in acidic medium for oxidation.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) for reduction.
Major Products:
Substitution: Formation of azido derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Aplicaciones Científicas De Investigación
1-(2-Bromo-5-methoxy-4-methylphenyl)methanamine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-5-methoxy-4-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The methanamine group can interact with biological receptors, while the bromine and methoxy groups can influence the compound’s binding affinity and selectivity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-(2-Bromo-4-methoxyphenyl)methanamine hydrochloride
- 1-(2-Bromo-5-methylphenyl)methanamine hydrochloride
- 1-(2-Chloro-5-methoxy-4-methylphenyl)methanamine hydrochloride
Comparison: 1-(2-Bromo-5-methoxy-4-methylphenyl)methanamine hydrochloride is unique due to the specific arrangement of the bromine, methoxy, and methyl groups on the benzene ring. This unique structure can result in different chemical reactivity and biological activity compared to similar compounds. For example, the presence of the methoxy group can enhance its solubility and influence its interaction with biological targets, making it distinct from other analogs.
Propiedades
Fórmula molecular |
C9H13BrClNO |
|---|---|
Peso molecular |
266.56 g/mol |
Nombre IUPAC |
(2-bromo-5-methoxy-4-methylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-6-3-8(10)7(5-11)4-9(6)12-2;/h3-4H,5,11H2,1-2H3;1H |
Clave InChI |
KDDTWJRZSCIZRF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1OC)CN)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol](/img/structure/B15299419.png)


![[6-(Pentyloxy)pyridin-3-yl]boronic acid](/img/structure/B15299439.png)

![3-[2-(Tert-butoxycarbonylamino)ethyl]cyclobutanecarboxylic acid](/img/structure/B15299455.png)


![4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole](/img/structure/B15299461.png)

![2,6-Diazaspiro[4.5]decane-2-carboxylic acid, 6-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B15299481.png)
![Potassium trifluoro[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B15299482.png)
